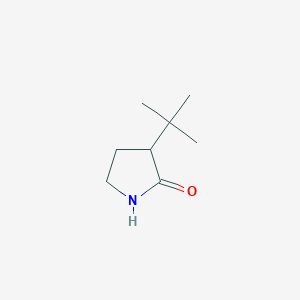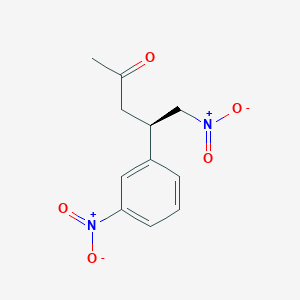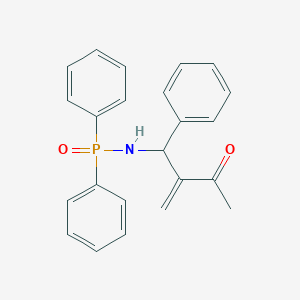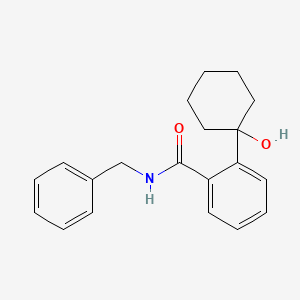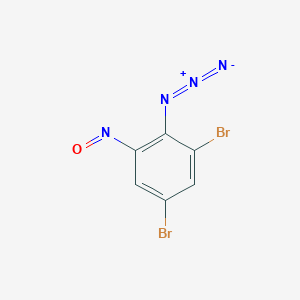
N~1~-(2,3-Dihydro-1H-inden-1-yl)-N~2~-undecylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-Dihydro-1H-inden-1-yl)-N~2~-undecylethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indane Moiety: The indane structure can be synthesized through the hydrogenation of indene in the presence of a suitable catalyst.
Attachment of the Undecyl Chain: The undecyl chain can be introduced through a nucleophilic substitution reaction using an appropriate alkyl halide.
Linking with Ethane-1,2-diamine: The final step involves the condensation of the indane and undecyl intermediates with ethane-1,2-diamine under controlled conditions, often using a dehydrating agent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2,3-Dihydro-1H-inden-1-yl)-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N~1~-(2,3-Dihydro-1H-inden-1-yl)-N~2~-undecylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and antiproliferative effects.
Medicine: Explored for its potential therapeutic applications, particularly in cancer research due to its antiproliferative properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2,3-Dihydro-1H-inden-1-yl)-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes, such as kinases, which play a crucial role in cellular processes like growth and proliferation. The compound may also interfere with signaling pathways involved in cell cycle regulation, leading to its antiproliferative effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1H-inden-1-yl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide
- 2,3-Dihydro-1H-inden-2-ylhydrazine mesylate
- 2,3-Dihydro-1H-inden-5-ylhydrazine hydrochloride
Uniqueness
N~1~-(2,3-Dihydro-1H-inden-1-yl)-N~2~-undecylethane-1,2-diamine is unique due to its specific structural configuration, which combines an indane moiety with an undecyl chain and an ethane-1,2-diamine linker. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
627522-38-7 |
|---|---|
Molecular Formula |
C22H38N2 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
N'-(2,3-dihydro-1H-inden-1-yl)-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C22H38N2/c1-2-3-4-5-6-7-8-9-12-17-23-18-19-24-22-16-15-20-13-10-11-14-21(20)22/h10-11,13-14,22-24H,2-9,12,15-19H2,1H3 |
InChI Key |
CBDDMSLMEHNNQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNCCNC1CCC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1H-Indol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone](/img/structure/B14231311.png)
![3-[4-(2,6-dichloro-phenyl)-piperidin-1-ylmethyl]-2-phenyl-1H-indole](/img/structure/B14231314.png)
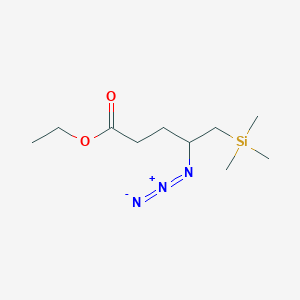
![(7R)-7-[(4-methoxyphenyl)methoxy]oct-2-enal](/img/structure/B14231322.png)
![Carbamic acid, [(1R)-1-(trans-4-formylcyclohexyl)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B14231324.png)
